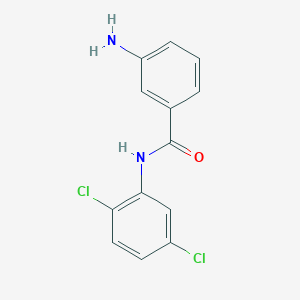

3-amino-N-(2,5-dichlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-N-(2,5-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology

Vorbereitungsmethoden

The synthesis of 3-amino-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N-dimethylformamide solution at 60°C . The reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy

Analyse Chemischer Reaktionen

3-amino-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include 3,5-dichlorobenzoyl chloride and arylamine compounds . The major products formed from these reactions are dichlorobenzamide derivatives, which can be further characterized by spectroscopic methods .

Wissenschaftliche Forschungsanwendungen

3-amino-N-(2,5-dichlorophenyl)benzamide is widely used in scientific research, particularly in the fields of proteomics and biochemical studies . It serves as a biochemical tool for studying protein interactions and functions.

Wirkmechanismus

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins and modulating their activity . Further research is needed to elucidate the precise molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-amino-N-(2,5-dichlorophenyl)benzamide can be compared with other dichlorobenzamide derivatives, such as 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide . These compounds share similar chemical structures but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biochemical properties .

Biologische Aktivität

3-amino-N-(2,5-dichlorophenyl)benzamide is a compound of interest in biochemical research, particularly due to its structural similarities with other bioactive molecules. This compound has been studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2O, with a molecular weight of 281.14 g/mol. Its structure features an amino group and dichlorophenyl moiety, which are critical for its biological activity.

While the specific biological targets of this compound are not fully elucidated, it is known that compounds with similar structures often interact with various cellular pathways. These include:

- Anticancer Activity : Compounds in this class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens by disrupting cellular functions.

Anticancer Activity

Research indicates that derivatives of benzamides can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance activity against lung and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis |

| 3-amino-N-(4-chlorophenyl)benzamide | A549 (Lung Cancer) | TBD | Cell Cycle Arrest |

| 3-amino-N-(2-fluorophenyl)benzamide | HeLa (Cervical Cancer) | TBD | Caspase Activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives exhibit larvicidal activities against mosquito larvae and antifungal activities against various fungi .

Table 2: Antimicrobial Activity

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Bactericidal |

| 3-amino-N-(4-methoxyphenyl)benzamide | Candida albicans | TBD | Fungicidal |

Case Studies

- Antitubercular Screening : A high-throughput screening revealed that certain benzamide derivatives showed promise as antitubercular agents. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced potency .

- Proteomic Applications : The compound has been utilized in proteomics research as a biochemical tool, indicating its versatility beyond direct therapeutic applications .

Eigenschaften

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDIRLLJQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.